![molecular formula C16H23NO4S B5656656 (3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5656656.png)
(3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidinol compounds involves complex chemical reactions, including asymmetric 1,3-dipolar cycloaddition reactions and subsequent reduction and hydrogenation steps. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a closely related compound, has been synthesized through a sequence involving 1,3-dipolar cycloaddition, followed by reduction and catalytic hydrogenation, achieving significant yields without the use of chromatography (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile, has been elucidated through X-ray crystallography, revealing the configuration of the cyclohepta ring and the positioning of substituent groups (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity of related pyrrolidine compounds with various reagents and under different conditions has been extensively studied. For instance, the cyclization of acetylenic sulfones with beta and gamma-chloroamines leads to the formation of various heterocyclic compounds, showcasing the versatility of these reactions in synthesizing complex molecular structures (Back & Nakajima, 2000).
properties
IUPAC Name |
(3R,4R)-3-cyclobutyl-1-(4-methoxyphenyl)sulfonyl-4-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-10-17(11-16(12,18)13-4-3-5-13)22(19,20)15-8-6-14(21-2)7-9-15/h6-9,12-13,18H,3-5,10-11H2,1-2H3/t12-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCPKZQDROEFL-WBMJQRKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol |
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